molecular formula C17H14ClNO4S B15282582 2-Methyl-8-quinolinyl 5-chloro-2-methoxybenzenesulfonate

2-Methyl-8-quinolinyl 5-chloro-2-methoxybenzenesulfonate

Cat. No.: B15282582
M. Wt: 363.8 g/mol
InChI Key: RCUCSRHLCUNHAL-UHFFFAOYSA-N
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Description

2-Methyl-8-quinolinyl 5-chloro-2-methoxybenzenesulfonate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-quinolinyl 5-chloro-2-methoxybenzenesulfonate typically involves the reaction of 2-Methyl-8-quinolinol with 5-chloro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-quinolinyl 5-chloro-2-methoxybenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-8-quinolinyl 5-chloro-2-methoxybenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-8-quinolinyl 5-chloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-8-quinolinol: A precursor in the synthesis of 2-Methyl-8-quinolinyl 5-chloro-2-methoxybenzenesulfonate.

    5-Chloro-8-quinolinol: Another quinoline derivative with similar chemical properties.

    8-Hydroxyquinoline: A well-known quinoline derivative with diverse applications.

Uniqueness

This compound is unique due to the presence of both the quinoline and benzenesulfonate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14ClNO4S

Molecular Weight

363.8 g/mol

IUPAC Name

(2-methylquinolin-8-yl) 5-chloro-2-methoxybenzenesulfonate

InChI

InChI=1S/C17H14ClNO4S/c1-11-6-7-12-4-3-5-15(17(12)19-11)23-24(20,21)16-10-13(18)8-9-14(16)22-2/h3-10H,1-2H3

InChI Key

RCUCSRHLCUNHAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)C=C1

Origin of Product

United States

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